2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is an organic compound that features a benzothiazole ring and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the reaction of benzothiazole derivatives with isothiazole derivatives. One common method involves the nucleophilic substitution reaction where a benzothiazole thiol reacts with an acetamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or isothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Bases like sodium hydroxide or potassium carbonate; reactions are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways. This inhibition can lead to improved glucose homeostasis and potential therapeutic effects in diabetes .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)acetonitrile
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
- 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is unique due to the presence of both benzothiazole and isothiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-6-12(20-16-8)15-11(17)7-18-13-14-9-4-2-3-5-10(9)19-13/h2-6H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSBNWVNVHKEIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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